molecular formula C14H10ClNO B017893 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 31251-41-9

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Cat. No.: B017893
CAS No.: 31251-41-9
M. Wt: 243.69 g/mol
InChI Key: WMQNOYVVLMIZDV-UHFFFAOYSA-N
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Description

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (CAS: 31251-41-9) is a bicyclic ketone with the molecular formula C₁₄H₁₀ClNO and a molecular weight of 243.69 g/mol. It is a white-yellow crystalline powder with a melting point of 105°C and serves as a critical intermediate in synthesizing the antihistamine loratadine . Its structure combines a benzocycloheptene ring fused with a pyridine moiety and a ketone group at position 11, with a chlorine substituent at position 6. Key applications include:

  • Pharmaceutical synthesis: Precursor to loratadine via piperidine substitution and esterification .

Properties

IUPAC Name

13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQNOYVVLMIZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185183
Record name 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one
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Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31251-41-9
Record name 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
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Record name 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one
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Record name 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one
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Record name 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
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Record name 8-CHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE
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Preparation Methods

Formation of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine

The synthesis begins with the reaction of 2-cyano-3-methylpyridine with 1,1-dimethylaminoethanol in the presence of anhydrous zinc chloride (ZnCl₂) at 140°C for 15–18 hours. This step yields 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine (Compound I) with a purity of 95.3% after toluene extraction. The ZnCl₂ catalyzes the nucleophilic addition of the alcohol to the nitrile group, forming the oxazol ring.

Alkylation with 3-Chlorobenzyl Chloride

Compound I undergoes alkylation using 3-chlorobenzyl chloride in tetrahydrofuran (THF) at −5°C to +5°C with lithium diisopropylamide (LDA) as the base. This step introduces the 3-chlorophenyl ethyl side chain, producing 3-[2-(3-chlorophenyl)ethyl]-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine (Compound II). LDA ensures deprotonation at the methylpyridine position, facilitating nucleophilic attack on the benzyl chloride.

Hydrolysis and Cyclization

Compound II is hydrolyzed using hydrochloric acid to remove the oxazol protecting group, yielding 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile. Subsequent treatment with aluminum chloride (AlCl₃) in dichloroethane at −5°C to 0°C induces Friedel-Crafts cyclization, forming the tricyclic ketone structure. The final product is isolated via crystallization from diisopropyl ether, achieving a 62% yield and >99% purity by NMR.

Table 1: Key Reaction Parameters for Friedel-Crafts Cyclization

ParameterValue
Temperature−5°C to 0°C
CatalystAlCl₃
SolventDichloroethane
Reaction Time12–24 hours
Yield62%
Purity (NMR)>99%

Industrial-Scale Considerations

Solvent and Catalyst Optimization

The patent method uses THF for its low temperature compatibility and AlCl₃ for cyclization efficiency. However, alternatives like toluene or dichloromethane may reduce costs, albeit at the expense of reaction rates. Catalyst recovery systems are critical for economic viability, as AlCl₃ is moisture-sensitive and generates acidic waste.

Purification Techniques

Crystallization from diisopropyl ether achieves high purity (>99%), but preparative HPLC (as described by Sielc Technologies ) offers scalability for pharmaceutical-grade material. Using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases enables isolation of trace impurities, ensuring compliance with regulatory standards.

Table 2: Physical Properties of 8-Chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-one

PropertyValueSource
Melting Point90–92°C
Molecular Weight243.69 g/mol
Boiling Point433.6±45.0°C (Predicted)
LogP3.13
SolubilitySlight in chloroform, methanol

Chemical Reactions Analysis

Types of Reactions: Thiosildenafil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Impurity Reference Material

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is recognized as an impurity related to loratadine and desloratadine. It is used in quality control and method validation during the synthesis of these antihistamines. Its presence is monitored to ensure the purity of pharmaceutical products and compliance with regulatory standards .

Analytical Chemistry

This compound plays a crucial role in analytical methods such as:

  • High-Performance Liquid Chromatography (HPLC) : Used for the separation and quantification of loratadine and its impurities.
  • Capillary Electrophoresis : Employed for determining loratadine and related compounds in pharmaceutical formulations.
    These methods help in assessing the stability and degradation pathways of antihistamines .

Pharmacological Studies

As a structural analog of loratadine, this compound can be utilized in pharmacological studies to investigate:

  • Mechanisms of Action : Understanding how structural modifications affect receptor binding and antihistaminic activity.
  • Metabolism Studies : Investigating how this compound behaves metabolically compared to its parent drug .

Case Studies

Study TitleObjectiveFindings
Hydroxylated Metabolites of LoratadineTo examine conformational diastereomers due to atropisomerismIdentified how structural changes influence pharmacokinetics .
LC Determination of Loratadine ImpuritiesTo develop a robust method for analyzing impuritiesEstablished a reliable HPLC method for quantifying impurities including 8-chloro derivative .
Gradient Ion-Pair ChromatographyRapid separation of desloratadine and related compoundsDemonstrated effective separation techniques for antihistamines and their impurities .

Mechanism of Action

Thiosildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, thiosildenafil increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is similar to that of sildenafil .

Comparison with Similar Compounds

2,8-Dichloro Derivative

Compound : 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

  • Molecular Formula: C₁₄H₉Cl₂NO
  • Molecular Weight : 278.13 g/mol
  • Key Differences: Additional chlorine at position 2 increases molecular weight by ~34 g/mol. Altered reactivity: The dichloro substitution may enhance electrophilic aromatic substitution but reduce solubility compared to the mono-chloro parent compound .

Piperidine-Substituted Derivatives

Example : 8-Chloro-11-(4-piperidylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine

  • Structure : Replaces the ketone group with a piperidylidene moiety.
  • Properties: Improved solubility in polar solvents due to the basic piperidine nitrogen. Pharmacology: Retains antihistamine activity without sedative effects, making it a candidate for non-drowsy formulations .

Nitro- and Sulfonyl-Functionalized Analogs

Examples :

  • 4b: 8-Chloro-11-(1-((3-nitrophenyl)sulfonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Melting Point: 221.7–222.8°C (vs. 105°C for parent compound).
  • 5c : 4-((4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)sulfonyl)aniline
    • Synthesis : Requires SnCl₂-mediated reduction, highlighting reactivity differences due to substituents .

Fluorophenyl-Modified Derivative

Compound : 8-Chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol

  • Modification : Introduction of a fluorophenyl group and hydroxyl group.

Loratadine Impurities

  • Desloratadine (Impurity-A) : Lacks the ethyl carboxylate group.
    • Impact : Faster metabolism due to reduced steric hindrance, leading to its classification as an active metabolite .
  • Deschloro Impurity : Chlorine replaced by hydrogen.
    • Stability : Likely less stable due to loss of electron-withdrawing chlorine, affecting synthetic yield .

Physicochemical and Pharmacological Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Properties
Parent Compound C₁₄H₁₀ClNO 243.69 105 8-Cl, 11-ketone Loratadine precursor
2,8-Dichloro Derivative C₁₄H₉Cl₂NO 278.13 N/A 2-Cl, 8-Cl Potential impurity
Piperidylidene Analog C₁₉H₁₈ClN₂ 316.82 N/A 11-piperidylidene Non-sedative antihistamine
Nitro-Sulfonyl Derivative (4b) C₂₅H₁₉ClN₂O₅S 495.95 221.7–222.8 3-nitrobenzenesulfonyl High thermal stability
Fluorophenyl Derivative C₂₀H₁₆ClFNO 356.80 N/A 4-fluorophenyl, 11-OH CNS activity

Biological Activity

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, commonly referred to as Loratadine Impurity B or Loratadine Related Compound C, is a chemical compound with notable biological activities. It is primarily recognized as an impurity associated with the antihistamine drug loratadine. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₀ClNO
  • Molecular Weight : 243.69 g/mol
  • CAS Number : 31251-41-9
  • IUPAC Name : 8-chloro-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-11-one
  • Physical State : Solid
  • Melting Point : 90-92 °C

The compound features a complex bicyclic structure that contributes to its biological activities. Its structural formula is depicted as follows:

Clc1ccc2C O c3ncccc3CCc2c1\text{Clc1ccc2C O c3ncccc3CCc2c1}

Antihistaminic Properties

As a related compound to loratadine, this compound exhibits antihistaminic properties. Loratadine itself is a selective antagonist of peripheral H₁ receptors, which are involved in allergic responses. The presence of this impurity may influence the overall efficacy and safety profile of loratadine formulations.

Pharmacological Studies

Research has indicated that compounds structurally similar to loratadine can modulate histamine-induced reactions. In vitro studies suggest that 8-chloro derivatives may possess varying degrees of H₁ receptor antagonism and could potentially offer insights into developing new antihistamines with improved profiles.

Study on Antihistaminic Activity

A study investigating the biological activity of various loratadine-related compounds found that certain structural modifications could enhance antihistaminic potency. The study highlighted the importance of the chloro group at the 8-position in modulating receptor affinity and selectivity .

Toxicological Assessment

Another research effort focused on the safety profile of loratadine impurities, including this compound. Toxicological assessments revealed that while the compound exhibited low acute toxicity in animal models, further long-term studies are necessary to fully understand its safety implications when present in pharmaceutical formulations .

Comparative Analysis of Biological Activities

Compound NameAntihistaminic ActivityToxicity LevelResearch Findings
This compoundModerateLowPotential for improved antihistamines
LoratadineHighLowEstablished antihistamine efficacy
Other Related CompoundsVariableVariableStructural modifications affect activity

Q & A

Basic: What are the standard synthetic routes for 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, and how do reaction conditions influence product purity?

Answer:
The compound is synthesized via two primary routes:

  • Route 1 (Grignard Addition): Reacting the ketone precursor with a Grignard reagent (e.g., 355) to form a tertiary carbinol, followed by acidic dehydration to yield the desired product .
  • Route 2 (Reductive Coupling): Low-valent titanium-catalyzed reductive coupling between this compound and ethyl 4-oxopiperidine-1-carboxylate, producing intermediates like 8-chloroazatadine .

Key Factors Affecting Purity:

  • Reaction temperature (dehydration at elevated temperatures may increase byproducts).
  • Catalyst activity (e.g., titanium catalyst purity impacts coupling efficiency).
  • Acidic media strength during dehydration (excessive acidity may degrade the product).

Basic: How is HPLC used to assess the purity of this compound?

Answer:
The Brazilian Pharmacopoeia (6th edition) prescribes the following HPLC conditions:

ParameterSpecification
ColumnC8, 150 mm × 4.6 mm, 5 µm silica
DetectorUV at 254 nm
Mobile Phase Flow1.0 mL/min
Temperature25–35°C

This method resolves critical impurities like 4,8-dichloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, ensuring ≥98.5% purity .

Advanced: What strategies mitigate impurities like 8-chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one during synthesis?

Answer:
Impurities arise from incomplete reduction or oxidation side reactions. Mitigation includes:

  • Chromatographic Monitoring: Use HPLC (as above) to track impurity levels during synthesis .
  • Reductive Optimization: Employ stoichiometric control of Grignard reagents to minimize unreacted ketone precursors .
  • Crystallization: Recrystallization from ethanol/water mixtures removes polar byproducts .

Example Data:

ImpurityCAS No.Retention Time (min)
Target Compound31251-41-910.2
4,8-Dichloro DerivativeNot Provided12.8

Advanced: How does ultrasound irradiation improve the McMurry reaction in synthesizing derivatives of this compound?

Answer:
Ultrasound enhances the McMurry reaction (TiCl₃-mediated reductive coupling) by:

  • Accelerating Electron Transfer: Cavitation bubbles increase Ti³⁺ activation, reducing reaction time from 24 h to 8–12 h .
  • Improving Yield: Higher yields (65–75%) compared to conventional methods (50–60%) due to efficient mixing and reduced side reactions .

Optimized Parameters:

  • Frequency: 40 kHz
  • Temperature: 60°C
  • Solvent: Tetrahydrofuran (THF)

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 170–180 ppm (ketone carbonyl) confirm the tricyclic core .
  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 243.69 (C₁₄H₁₀ClNO) .
  • Melting Point: 99–100°C (deviations indicate impurities) .

Advanced: How do polymorphic forms of downstream derivatives (e.g., loratadine) depend on the crystallinity of this precursor?

Answer:
The precursor’s crystallinity affects the stereochemical outcome of derivatives. For example:

  • Form I Loratadine: Requires high-purity, crystalline precursor to avoid amorphous byproducts during piperidine coupling .
  • Form II Contamination: Trace solvent residues (e.g., ethyl acetate) in the precursor induce undesired polymorphs .

Mitigation:

  • Solvent-Free Recrystallization: Use supercritical CO₂ to eliminate solvent traces .

Advanced: How is this compound used in enzyme inhibition studies?

Answer:
Derivatives like SCH 44342 (a piperidine-acetylated analog) inhibit protein farnesyltransferases:

  • IC₅₀: ~250 nM for rat brain enzymes .
  • Mechanism: Competitive inhibition at the protein substrate binding site .

SAR Insight:

  • Chlorine at position 8 enhances hydrophobic binding.
  • Piperidine substitution modulates selectivity over geranylgeranyltransferase .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability: Degrades above 80°C, forming 8-chloro-11-hydroxy derivatives .
  • Photostability: UV light induces ring-opening reactions; store in amber glass at 2–8°C .

Degradation Products:

ConditionMajor DegradantCAS No.
Heat (80°C, 24 h)8-Chloro-11-hydroxy analog133284-74-9
UV Exposure (48 h)Benzoquinone derivativeNot Provided

Advanced: How can aryl halide informer libraries streamline method development for functionalizing this compound?

Answer:
Libraries like Merck’s Aryl Halide Chemistry Informer Library include analogs (e.g., compound X6) to:

  • Screen Reaction Scope: Test cross-coupling (e.g., Suzuki) efficiency with bromo/chloro substituents .
  • Optimize Catalysts: Compare Pd/Cu systems for C–N bond formation .

Case Study:
Bromination at position 3 (compound X6) improves coupling yields by 20% in Pd-mediated reactions .

Advanced: How do contradictory HPLC data for impurity thresholds arise across pharmacopoeias?

Answer:
Discrepancies stem from:

  • Detection Limits: The Brazilian Pharmacopoeia sets a 0.1% threshold for 4,8-dichloro impurities, while the USP may allow ≤0.3% .
  • Column Variability: C8 vs. C18 columns alter retention times, affecting impurity resolution .

Resolution: Cross-validate methods using LC-MS to harmonize impurity profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 2
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

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